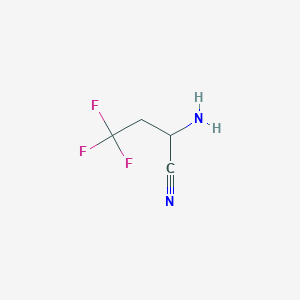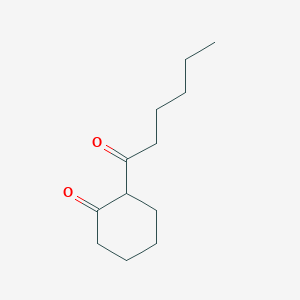
2-Hexanoylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexanoylcyclohexan-1-one is an organic compound with the molecular formula C12H20O2 It is a ketone derivative, characterized by a cyclohexane ring substituted with a hexanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexanoylcyclohexan-1-one can be achieved through several methods. One common approach involves the acylation of cyclohexanone with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Hexanoylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed under anhydrous conditions.
Major Products Formed
Oxidation: Hexanoic acid and cyclohexanone derivatives.
Reduction: 2-Hexanol and cyclohexanol derivatives.
Substitution: Various alkylated or arylated cyclohexanone derivatives.
Scientific Research Applications
2-Hexanoylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Hexanoylcyclohexan-1-one involves its interaction with various molecular targets. The compound’s ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the hydrophobic cyclohexane ring can interact with lipid membranes, affecting membrane fluidity and function .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone with similar reactivity but lacking the hexanoyl group.
2-Cyclohexen-1-one: An unsaturated ketone with different reactivity due to the presence of a double bond.
Hexanoyl chloride: A precursor in the synthesis of 2-Hexanoylcyclohexan-1-one.
Uniqueness
This compound is unique due to the combination of a cyclohexane ring and a hexanoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
Molecular Formula |
C12H20O2 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-hexanoylcyclohexan-1-one |
InChI |
InChI=1S/C12H20O2/c1-2-3-4-8-11(13)10-7-5-6-9-12(10)14/h10H,2-9H2,1H3 |
InChI Key |
MVSJGHNTDUMJJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1CCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methyl-7-oxa-9-azaspiro[4.5]decane](/img/structure/B13304818.png)
![5-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13304823.png)
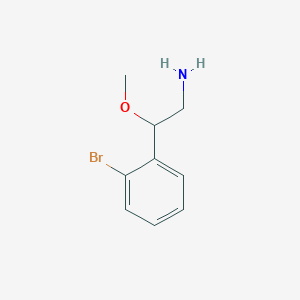
![2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole](/img/structure/B13304832.png)
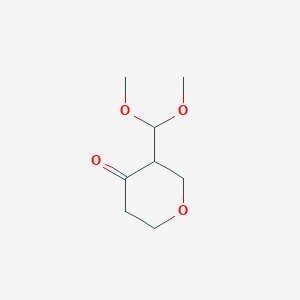

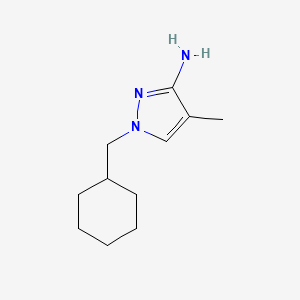
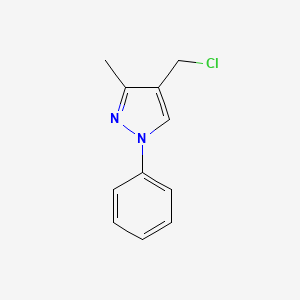
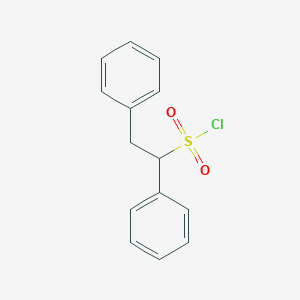
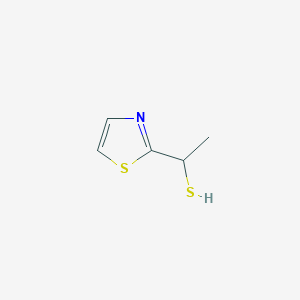
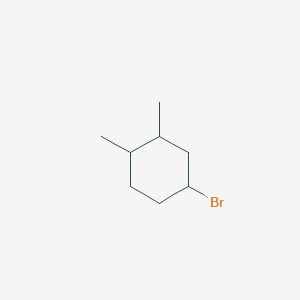
![4-Methyl-2-[(pyridin-4-ylmethyl)amino]pentan-1-ol](/img/structure/B13304872.png)

